molecular formula C9H17N3 B1365571 N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine CAS No. 956208-04-1

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1365571
CAS No.: 956208-04-1
M. Wt: 167.25 g/mol
InChI Key: CZZZETWSDLXGKA-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C9H17N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
  • 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and potential therapeutic benefits.

Properties

IUPAC Name

N-methyl-1-(5-methyl-2-propylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZETWSDLXGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429018
Record name N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956208-04-1
Record name N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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